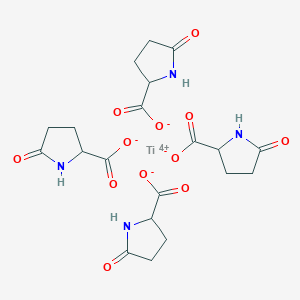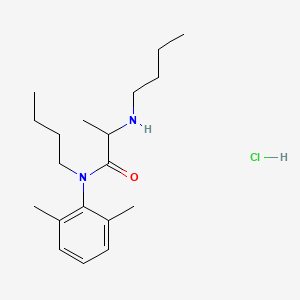
(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is a chemical compound known for its versatile applications in various fields, including industrial and scientific research. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate typically involves the reaction of propylene oxide with glycerol, followed by esterification with acrylic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
化学反应分析
Types of Reactions
[2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the hydroxyl groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride; room temperature.
Substitution: Various nucleophiles; ambient conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .
科学研究应用
Chemistry
In chemistry, [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is used as a monomer in the synthesis of polymers. Its reactivity allows for the creation of various polymeric materials with tailored properties .
Biology
In biological research, this compound is utilized in the development of hydrogels and other biomaterials. These materials are often used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties .
Medicine
In the medical field, [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is explored for its potential in creating biocompatible coatings for medical devices. These coatings can enhance the performance and longevity of implants .
Industry
Industrially, this compound is employed in the production of adhesives, coatings, and sealants. Its ability to form strong, durable bonds makes it valuable in various manufacturing processes .
作用机制
The mechanism of action of [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in polymerization reactions, leading to the formation of cross-linked networks. These networks are responsible for the material’s mechanical properties and stability .
相似化合物的比较
Similar Compounds
Polypropylene glycol: Similar in structure but lacks the acrylate groups.
Polyethylene glycol: Similar in its use in hydrogels but has different chemical properties.
Bisphenol A diglycidyl ether: Used in similar applications but has a different molecular structure.
Uniqueness
What sets [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate apart is its combination of hydroxyl and acrylate groups. This unique structure allows for versatile reactivity and application in various fields, making it a valuable compound in both research and industry .
属性
CAS 编号 |
94160-28-8 |
|---|---|
分子式 |
C18H30O8 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
(E)-5-[3-[(E)-4-carboxy-2-methylbut-3-enoxy]-2-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(26-10-15(3)19)12-25-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+ |
InChI 键 |
LXNUAQFJXYLDPQ-YDFGWWAZSA-N |
手性 SMILES |
CC(/C=C/C(=O)O)COCC(OCC(O)C)COCC(/C=C/C(=O)O)C |
规范 SMILES |
CC(COCC(COCC(C)C=CC(=O)O)OCC(C)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)











